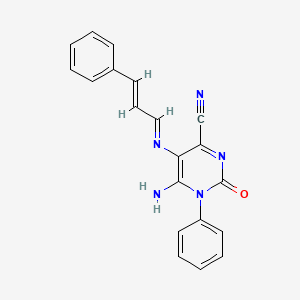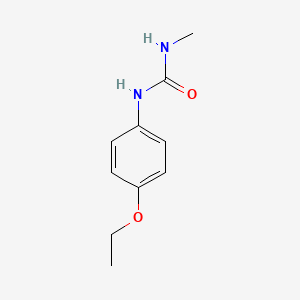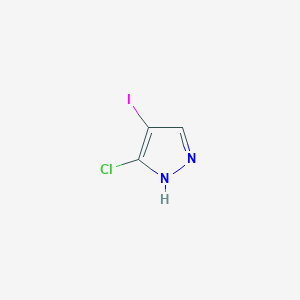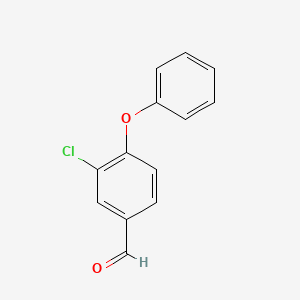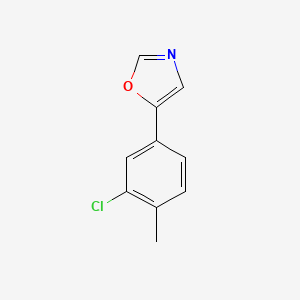
3-Chloro-N-hydroxy-2-methyl-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-hydroxy-2-methyl-benzamidine (3-Cl-NHMBA) is an organochlorine compound that has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. It is a derivative of benzamidine, a compound that has been used in the laboratory for a variety of purposes, including synthesis and purification of proteins. 3-Cl-NHMBA has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. In addition, it has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs and other compounds, including cytochrome P450 enzymes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-N-hydroxy-2-methyl-benzamidine involves the conversion of 2-methyl-benzamidine to the desired product through a series of reactions.
Starting Materials
2-methyl-benzamidine, Sodium hypochlorite, Hydrogen peroxide, Sodium hydroxide, Hydrochloric acid, Water, Ice
Reaction
Step 1: Dissolve 2-methyl-benzamidine in water and add sodium hypochlorite slowly with stirring. Keep the temperature below 10°C. Stir for 1 hour., Step 2: Add hydrogen peroxide to the reaction mixture and stir for 30 minutes., Step 3: Add sodium hydroxide to the reaction mixture until pH reaches 10-11., Step 4: Extract the product with chloroform and wash with water., Step 5: Acidify the chloroform layer with hydrochloric acid and extract the product with water., Step 6: Evaporate the water layer to obtain the desired product, 3-Chloro-N-hydroxy-2-methyl-benzamidine.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-N-hydroxy-2-methyl-benzamidine is not yet fully understood. However, it is believed to act by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the growth of a variety of cancer cell lines.
Effets Biochimiques Et Physiologiques
3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-Chloro-N-hydroxy-2-methyl-benzamidine has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been found to possess antimicrobial activity and to inhibit the activity of cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-Chloro-N-hydroxy-2-methyl-benzamidine in laboratory experiments are its low cost and ease of synthesis. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to possess a variety of biochemical and physiological activities, making it a useful compound for a variety of laboratory experiments. The main limitation of using 3-Chloro-N-hydroxy-2-methyl-benzamidine is its lack of specificity, as it has been shown to inhibit the activity of a variety of enzymes and other compounds.
Orientations Futures
There are a number of potential future directions for the use of 3-Chloro-N-hydroxy-2-methyl-benzamidine, including: further research into its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer; further research into its potential use as an antimicrobial agent; further research into its potential use as an inhibitor of cytochrome P450 enzymes; further research into its potential use as a therapeutic agent for other diseases and conditions; further research into its potential use as an industrial chemical; and further research into its potential use as a food additive.
Applications De Recherche Scientifique
3-Chloro-N-hydroxy-2-methyl-benzamidine has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. In vitro studies have demonstrated that 3-Chloro-N-hydroxy-2-methyl-benzamidine has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
Propriétés
IUPAC Name |
3-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLWHMRJZBJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-hydroxy-2-methyl-benzamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

